Sodium 3-amino-4-(octadecylamino)benzenesulphonate
Description
Sodium 3-amino-4-(octadecylamino)benzenesulphonate is a benzenesulphonate derivative characterized by two distinct functional groups: an amino group at the 3-position and an octadecylamino (C₁₈ alkyl chain-linked amino) group at the 4-position. This structure confers unique amphiphilic properties, balancing hydrophilic sulfonate and amino groups with a hydrophobic long alkyl chain.
Properties
CAS No. |
85204-33-7 |
|---|---|
Molecular Formula |
C24H43N2NaO3S |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
sodium;3-amino-4-(octadecylamino)benzenesulfonate |
InChI |
InChI=1S/C24H44N2O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24-19-18-22(21-23(24)25)30(27,28)29;/h18-19,21,26H,2-17,20,25H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
LHNZJXSWAPFBDZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C=C(C=C1)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong acids and high temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process that involves the large-scale sulfonation of aniline derivatives and subsequent alkylation with octadecylamine. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-4-(octadecylamino)benzenesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Sodium 3-amino-4-(octadecylamino)benzenesulphonate is used as a surfactant and emulsifier in various chemical processes. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds.
Biology: In biological research, the compound is utilized as a fluorescent probe for imaging and tracking cellular processes. Its unique properties make it suitable for studying cell membranes and intracellular structures.
Medicine: . It can be used to enhance the solubility and bioavailability of poorly soluble drugs.
Industry: In the industrial sector, this compound is employed in the production of detergents, cosmetics, and personal care products
Mechanism of Action
The mechanism by which Sodium 3-amino-4-(octadecylamino)benzenesulphonate exerts its effects involves its interaction with cell membranes and proteins. The compound's amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and facilitating the delivery of drugs or probes. The molecular targets and pathways involved include membrane proteins and enzymes that are essential for cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent groups, solubility, and applications. Key comparisons are outlined below:
Substituent Group Variations
Analysis :
- Amino vs.
- Alkyl Chain Length: The C₁₈ chain in the target compound contrasts with shorter chains in Acid Orange 3 (anilino group) or bornyl esters. This hydrophobicity may reduce water solubility compared to sulfonates with polar azo/hydroxyl groups but improve compatibility with nonpolar matrices .
Solubility and Stability
Analysis :
- The target compound’s solubility is likely intermediate between highly polar azo dyes (e.g., Acid Orange 24) and nonpolar bornyl esters. Its stability in neutral environments contrasts with the pH-sensitive hydrolysis of bornyl esters .
Analysis :
- The target compound’s dual amino/sulfonate groups and long alkyl chain align with surfactant applications, whereas azo-based analogs (e.g., Acid Orange 24) prioritize light absorption for dyes .
Biological Activity
Sodium 3-amino-4-(octadecylamino)benzenesulphonate is a surfactant compound notable for its unique structure, which includes a long hydrophobic alkyl chain and an amino group attached to a sulfonate aromatic ring. This compound has garnered attention for its significant biological activities, particularly in the realms of drug delivery and antimicrobial properties.
- Molecular Formula : C₁₈H₃₉N₂O₃S
- Molecular Weight : Approximately 476.69 g/mol
The compound's structure allows it to interact effectively with biological membranes, proteins, and lipids, influencing various cellular processes.
This compound exhibits its biological activity primarily through the following mechanisms:
- Membrane Disruption : The surfactant properties enable it to disrupt microbial cell membranes, leading to increased permeability and potential cell lysis. This characteristic makes it a candidate for antimicrobial applications.
- Drug Delivery Enhancement : Its ability to enhance membrane permeability facilitates the uptake of therapeutic compounds, improving their bioavailability.
- Protein Interaction : The compound can alter the conformation and function of proteins, impacting various cellular activities and signaling pathways.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial effects against a range of microorganisms. Its mechanism involves disrupting the integrity of microbial membranes, which is critical for maintaining cellular homeostasis.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Escherichia coli | 50 µg/mL | Membrane disruption |
| Staphylococcus aureus | 25 µg/mL | Membrane disruption |
| Candida albicans | 30 µg/mL | Membrane disruption |
Case Studies
- Study on Drug Delivery : In a study conducted by Ruiz-Jiménez et al. (2021), this compound was used to enhance the delivery of chemotherapeutic agents in murine models. Results showed a significant increase in drug uptake by tumor cells, leading to improved therapeutic outcomes .
- Antimicrobial Efficacy Assessment : A comparative study highlighted its effectiveness against various strains of bacteria and fungi, demonstrating its potential as an alternative to traditional antibiotics in treating resistant infections.
Applications
The unique properties of this compound allow it to be utilized in various fields:
- Pharmaceuticals : As an adjuvant in drug formulations to enhance solubility and bioavailability.
- Cosmetics : Incorporated into formulations for its emulsifying and antimicrobial properties.
- Agriculture : Potential use as a biopesticide due to its membrane-disrupting capabilities against plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
